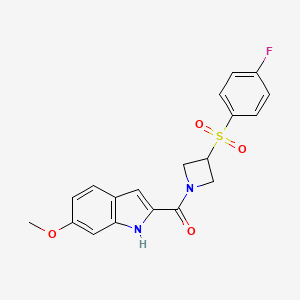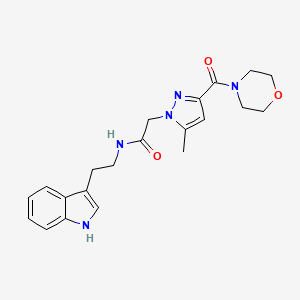![molecular formula C16H24N2O B2766089 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1212202-28-2](/img/structure/B2766089.png)
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known for their diverse functionalities and have been studied for their intermolecular interactions .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives involves various functionalities . For instance, a three-step synthetic strategy was used to yield compounds, which involved the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol .Molecular Structure Analysis
The molecular structure of these compounds has been established using techniques such as IR, 1H, 13C NMR, and elemental analysis . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis
The chemical reactions involving these compounds have been studied extensively. For example, the commercial 9-borabicyclo[3.3.1]nonane dimer has been used as a metal-free catalyst for the monohydroboration of carbodiimides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure. For example, the hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Aplicaciones Científicas De Investigación
Synthesis and Tautomerism
The synthesis of 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives has been a subject of interest, providing insights into the tautomerism and structural behaviors of these compounds. For example, studies have shown that these bicyclic amino-alcohols can exist in tautomerism with corresponding cyclooctanones, displaying interesting rearrangements and potential for novel compound synthesis (Smith et al., 1994).
Structural Analysis and Conformation
Research has also focused on the structural study of 3-azabicyclo[3.3.1]nonane derivatives, using molecular mechanics calculations and NMR spectroscopy to understand their conformational behaviors. These studies reveal the preferred conformations of these compounds, which are influenced mainly by steric factors, and their implications for chemical reactivity and interaction (Arias-Pérez et al., 1997).
Potential Pharmaceutical Applications
Some derivatives of 3-azabicyclo[3.3.1]nonan-9-ol have been explored for their potential pharmacological applications. For instance, specific esters derived from these compounds were synthesized and evaluated for their analgesic and neuroleptic activities, showcasing the potential utility of these bicyclic structures in drug development (Iriepa et al., 1995).
Catalysis and Synthetic Applications
The utility of 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) in catalyzing aerobic oxidative synthesis demonstrates the versatility of azabicyclic structures in organic synthesis. This approach facilitates the creation of heterocycles through cascade reactions, highlighting the synthetic and catalytic applications of these compounds in creating complex molecules (Ma et al., 2017).
Antimicrobial Activity Studies
The synthesis of oximes and oxime ethers of 3-azabicycles and their evaluation as antimicrobial agents represent another dimension of scientific research applications. These studies aim to establish structure-activity relationships (SAR) and identify lead molecules for further drug development (Parthiban et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[33Similar compounds have been found to interact with atp synthase subunit c .
Biochemical Pathways
Given its potential interaction with atp synthase, it may influence energy production within cells .
Pharmacokinetics
The compound’s predicted pka value is 804±020 , which may influence its absorption and distribution within the body.
Result of Action
Given its potential interaction with ATP synthase, it may influence cellular energy levels .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-11-16-8-4-7-14(15(16)19)10-18(12-16)9-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGVVNOORRUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)(C2O)CN)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)
![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)